

# Spectroscopic Profile of (-)-Esermethole: A Technical Overview

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## Compound of Interest

Compound Name: (-)-Esermethole

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This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Esermethole**, an alkaloid belonging to the physostigmine class. Due to the limited availability of published, specific experimental data for **(-)-Esermethole**, this document presents data from its close structural analog, physostigmine, which is expected to exhibit a nearly identical spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of **(-)-Esermethole** and related compounds.

## Introduction

**(-)-Esermethole**, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a close analog of physostigmine. Its chemical formula is  $C_{14}H_{20}N_2O$  with a molecular weight of 232.32 g/mol [1]. The structural similarity to physostigmine, a well-characterized cholinesterase inhibitor, makes its spectroscopic properties of significant interest for identification, purity assessment, and structural elucidation in synthetic and natural product chemistry.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(-)-Esermethole**, primarily based on the available data for physostigmine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **(-)-Esermethole** (in  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.80 - 7.20	m	3H	Ar-H
4.15	s	1H	N-CH-N
3.78	s	3H	Ar-OCH <sub>3</sub>
2.80 - 3.20	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -
2.58	s	3H	N-CH <sub>3</sub>
2.45	s	3H	N-CH <sub>3</sub>
1.42	s	3H	C-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **(-)-Esermethole** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
151.2	Ar-C-O
144.5	Ar-C
139.8	Ar-C
129.5	Ar-CH
108.7	Ar-CH
104.3	Ar-CH
83.4	N-CH-N
55.6	Ar-OCH <sub>3</sub>
52.8	C-N(CH <sub>3</sub> ) <sub>2</sub>
44.1	-CH <sub>2</sub> -
39.7	N-CH <sub>3</sub>
36.5	N-CH <sub>3</sub>
30.8	-CH <sub>2</sub> -
28.6	C-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (-)-Esermethole

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretch (aliphatic)
1600, 1490	Medium-Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1120	Strong	C-N stretch (aliphatic amine)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (-)-Esermethole

m/z	Relative Intensity	Assignment
232	High	$[M]^+$ (Molecular Ion)
175	High	$[M - C_3H_7N]^+$
160	Medium	$[M - C_4H_{10}N]^+$
132	Medium	$[C_9H_{10}N]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of (-)-Esermethole (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ). The solution is transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak ( $CDCl_3$ :  $\delta$  7.26 ppm for  $^1H$  and  $\delta$  77.16 ppm for  $^{13}C$ ).

### Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400  $cm^{-1}$ . Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

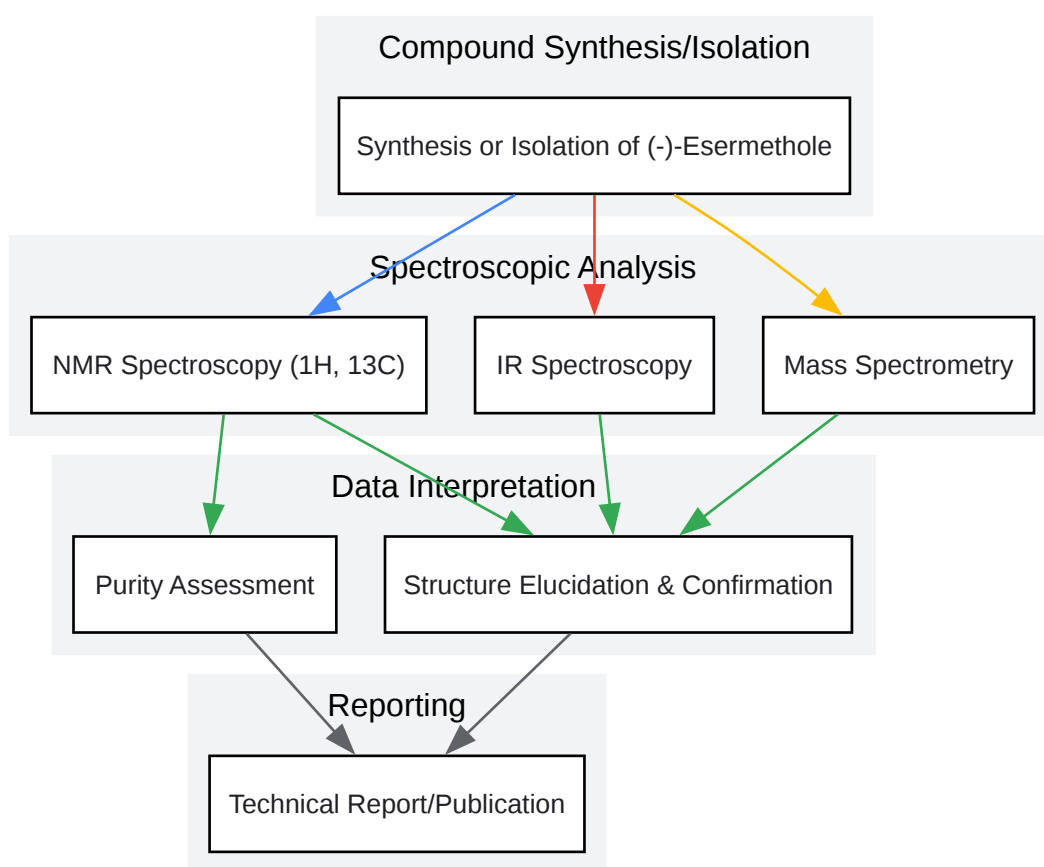
### Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,

and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **(-)-Esermethole**.



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Caption: Workflow for the spectroscopic characterization of **(-)-Esermethole**.

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## References

- 1. Esermethole | C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O | CID 334566 - PubChem [pubchem.ncbi.nlm.nih.gov]
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